molecular formula C14H10O4 B160679 [1,1'-Biphenyl]-4,4'-dicarboxylic acid CAS No. 787-70-2

[1,1'-Biphenyl]-4,4'-dicarboxylic acid

Cat. No. B160679
CAS RN: 787-70-2
M. Wt: 242.23 g/mol
InChI Key: NEQFBGHQPUXOFH-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is an organic compound that is a derivative of biphenyl . It contains two carboxylic acid functional groups attached to the 4 and 4’ positions of the biphenyl molecule .


Synthesis Analysis

Biphenyl-4,4’-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange . This process involves the reaction of the biphenyl-4,4’-dicarboxylic acid with other reagents to form the desired product .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is based on the biphenyl core, which consists of two connected phenyl rings . The carboxylic acid functional groups are attached to the 4 and 4’ positions of the biphenyl molecule .


Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” are likely to be influenced by the presence of the carboxylic acid functional groups. These groups are known to participate in a variety of reactions, including acid-base reactions and reactions with metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” would be influenced by its molecular structure. The presence of the carboxylic acid groups could impact its solubility, acidity, and reactivity .

Scientific Research Applications

Summary of the Application

[1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC) is used as an organic linker to synthesize nickel-based metal-organic frameworks (MOFs) for high-performance supercapacitors .

Methods of Application

A facile one-step hydrothermal method is used to synthesize the MOFs. The pore size of the Ni-BPDC-MOF nanostructure is tuned through different synthesization temperatures .

Results or Outcomes

The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm. A high specific capacitance of 488 F·g⁻¹ has been obtained at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte. The electrode shows reliable cycling stability, with 85% retention after 2000 cycles .

2. Application in the Synthesis of Biphenyl Derivatives

Summary of the Application

[1,1'-Biphenyl]-4,4'-dicarboxylic acid is a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

Methods of Application

Various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are used .

Results or Outcomes

Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

3. Application in the Synthesis of Novel Bis Azo Dyes

Summary of the Application

[1,1'-Biphenyl]-4,4'-dicarboxylic acid is used in the synthesis of novel bis azo dyes derived from benzidine . These dyes are used as synthetic colorants in textile, printing, paper manufacturing, etc .

Methods of Application

Benzidine is coupled with ethyl cyanoacetate, and malononitrile, to give azo‐hydrazo products which in turn are cyclized by using hydrazine and phenyl hydrazine to give 4,4’‐([1,1’‐biphenyl]‐ 4,4’‐diylbis(hydrazin‐2‐yl‐1‐ylidene))bis pyrazole derivatives .

Results or Outcomes

The synthesized dyes show sensitivity to pH variation and slightly affected by the coupler moieties . The color strength (K/S), its summation (K/Ssum), dye exhaustion (%E) and reflectance values were measured and discussed .

4. Application in the Production of Polychlorinated Biphenyls (PCBs)

Summary of the Application

[1,1'-Biphenyl]-4,4'-dicarboxylic acid is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Methods of Application

The biphenyl molecule consists of two connected phenyl rings .

Results or Outcomes

PCBs are notable for their dielectric and heat transfer properties . They are also used in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

Safety And Hazards

“[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could explore the use of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” in the synthesis of metal organic frameworks (MOFs) and other complex structures . Additionally, the potential applications of these materials in various fields could be investigated .

properties

IUPAC Name

4-(4-carboxyphenyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
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InChI Key

NEQFBGHQPUXOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061140
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Molecular Weight

242.23 g/mol
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Physical Description

Coarse white powder; [3M MSDS]
Record name 4,4'-Biphenyldicarboxylic acid
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Product Name

[1,1'-Biphenyl]-4,4'-dicarboxylic acid

CAS RN

787-70-2, 84787-70-2
Record name [1,1′-Biphenyl]-4,4′-dicarboxylic acid
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Record name (1,1'-Biphenyl)-4,4'-dicarboxylic acid
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
437
Citations
A Dikhtiarenko, AI Olivos Suarez… - … New Crystal Structures, 2016 - degruyter.com
Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 3 www.degruyter.com
X Cheng, L Guo, H Wang, J Gu, Y Yang… - Inorganic …, 2022 - ACS Publications
The present work explores two biphenyl-dicarboxylate linkers, 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic (H 4 L 1 ) and 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic (H …
Number of citations: 7 pubs.acs.org
P Thuéry, J Harrowfield - Inorganic Chemistry, 2015 - ACS Publications
1,1′-Biphenyl-2,2′,6,6′-tetracarboxylic acid (H 4 L) was reacted with uranyl nitrate, either alone or in the presence of additional metal cations (Ni 2+ , Cu 2+ , Dy 3+ ) under (solvo)-…
Number of citations: 36 pubs.acs.org
W Zhou, J Wang - Acta Crystallographica Section C: Crystal Structure …, 2013 - scripts.iucr.org
In the title compound, catena-poly[[[N,N′-bis(pyridin-3-ylmethyl)-[1,1′-biphenyl]-4,4′-dicarboxamide]chloridozinc(II)]-μ-[1,1′-biphenyl]-4,4′-dicarboxylato-[[N,N′-bis(pyridin-3-…
Number of citations: 8 scripts.iucr.org
SA Diamantis, AD Pournara, AG Hatzidimitriou… - Polyhedron, 2018 - Elsevier
Alkaline earth metal ion organic frameworks (AEMOFs) represent a relatively underexplored subcategory of MOFs. Two new MOFs [Ca 6 (bpdc-(NH 2 ) 2 ) 5 (μ 3 -HCO 2 ) 2 (H 2 O) 2.5 (…
Number of citations: 10 www.sciencedirect.com
PV Dau, SM Cohen - CrystEngComm, 2013 - pubs.rsc.org
The synthesis of three nitro-functionalized Zn(II)-paddlewheel based metal–organic frameworks (MOFs) and a Zn(II)-based 2D coordination polymer are reported. While 2-nitro-[1,1′-…
Number of citations: 43 pubs.rsc.org
AM Rasero‐Almansa, A Corma, M Iglesias… - …, 2014 - Wiley Online Library
We report the synthesis of two series of zirconium‐based metal–organic frameworks from solutions composed of a mixed‐ligand system (naphthalene dicarboxylic acid/4‐amino‐2,6‐…
L Yang, X Wei, L Xin, J Tian, S Liao… - Zeitschrift für …, 2014 - Wiley Online Library
The coordination polymer [Cd(HL)(BPDA)] n ·nH 2 O (1) based on 3‐(5‐(pyridin‐4‐yl)‐1H‐1,2,4‐triazol‐3‐yl)pyridine (HL) and 1,1′‐biphenyl‐4,4′‐dicarboxylic acid (H 2 BPDA) was …
Number of citations: 1 onlinelibrary.wiley.com
N Souzab, L Rosib, E Borguet - sites.temple.edu
ZrCl4, HfCl4, 4-Ethylmorpholine were purchased from Sigma. Nanoparticulate Zr (OH) 4 (40 nm, 99.9%) was acquired US Research Nanomaterials Inc. All chemicals were used as …
Number of citations: 0 sites.temple.edu
K Wang, Q Wang, X Wang, M Wang, Q Wang… - Inorganic Chemistry …, 2020 - pubs.rsc.org
Insufficient chemical stability of numerous metal–organic frameworks (MOFs) restricts their widespread use. Achieving high thermodynamic stability is not a universal method to obtain …
Number of citations: 15 pubs.rsc.org

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